1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone
Overview
Description
1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone is a chemical compound characterized by its unique structure, which includes a fluorine atom, an isopropoxy group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this process, 4-fluoro-2-isopropoxybenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow reactors, which offer advantages in terms of efficiency and control over reaction conditions. The use of modern catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: 1-(4-Fluoro-2-isopropoxy-phenyl)-ethanoic acid.
Reduction: 1-(4-Fluoro-2-isopropoxy-phenyl)-ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as an intermediate that undergoes further reactions to produce active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone can be compared to other similar compounds, such as:
1-(4-Fluoro-2-methoxy-phenyl)-ethanone: Similar structure but with a methoxy group instead of isopropoxy.
1-(4-Fluoro-2-hydroxy-phenyl)-ethanone: Similar structure but with a hydroxyl group instead of isopropoxy.
1-(4-Fluoro-2-ethoxy-phenyl)-ethanone: Similar structure but with an ethoxy group instead of isopropoxy.
Properties
IUPAC Name |
1-(4-fluoro-2-propan-2-yloxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7(2)14-11-6-9(12)4-5-10(11)8(3)13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTKZANDHWKVBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)F)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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